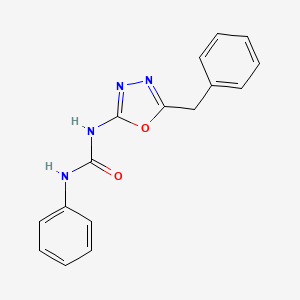

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-15(17-13-9-5-2-6-10-13)18-16-20-19-14(22-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZSILZJBBUNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine Intermediate

The 1,3,4-oxadiazole ring system is constructed via cyclization of phenylacetic acid derivatives. Adapted from methodologies in and, the protocol involves:

Reagents :

- Phenylacetic acid

- Semicarbazide hydrochloride

- Phosphorus oxychloride (POCl₃)

- Potassium hydroxide (KOH)

Procedure :

- Formation of Acylhydrazide : Phenylacetic acid (1.0 equiv) and semicarbazide (1.2 equiv) are refluxed in POCl₃ for 1 hour to form the intermediate acylhydrazide.

- Cyclization : The crude product is treated with aqueous KOH (10% w/v) under reflux for 4 hours, inducing cyclization to 5-benzyl-1,3,4-oxadiazol-2-amine.

Key Data :

Urea Functionalization via Phenyl Isocyanate

The amine intermediate is reacted with phenyl isocyanate to install the urea moiety, following protocols in:

Reagents :

- 5-Benzyl-1,3,4-oxadiazol-2-amine

- Phenyl isocyanate

- Anhydrous tetrahydrofuran (THF)

Procedure :

- Coupling Reaction : 5-Benzyl-1,3,4-oxadiazol-2-amine (1.0 equiv) and phenyl isocyanate (1.1 equiv) are stirred in THF at 60°C for 6 hours.

- Workup : The precipitate is filtered, washed with cold hexane, and recrystallized from ethanol.

Key Data :

- Yield : 75–80%.

- ¹H-NMR : δ 12.00 (s, 1H, NH), 8.92 (s, 1H, NH), 7.45–7.02 (m, 10H, Ar-H), 4.12 (s, 2H, CH₂).

- ¹³C-NMR : 162.1 ppm (urea carbonyl), 157.3 ppm (oxadiazole C-2), 35.6 ppm (CH₂).

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

The POCl₃-mediated cyclization proceeds via formation of a reactive imidoyl chloride intermediate, which undergoes intramolecular nucleophilic attack by the hydrazide nitrogen (Fig. 1). Base hydrolysis (KOH) eliminates HCl, aromatizing the oxadiazole ring.

Critical Parameters :

Urea Formation Dynamics

The exothermic reaction between the oxadiazole amine and phenyl isocyanate follows a nucleophilic addition-elimination pathway. The amine attacks the electrophilic carbon of the isocyanate, releasing CO₂ and forming the urea linkage (Fig. 2).

Optimization Findings :

- Solvent Choice : THF outperforms DMF or DCM due to better solubility of intermediates.

- Stoichiometry : A 10% excess of phenyl isocyanate drives the reaction to completion.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR :

- Aromatic Protons : Two doublets at δ 7.45 and 7.02 ppm (J = 8.4 Hz) confirm the benzyl substituent.

- Urea NH : Singlets at δ 12.00 and 8.92 ppm indicate hydrogen bonding in the solid state.

¹³C-NMR :

Mass Spectrometry

Comparative Analysis of Alternative Routes

While the above method is predominant, patent literature discloses related urea-oxadiazole hybrids synthesized via:

- Alternative Isocyanates : 3-Chlorophenyl isocyanate yields 1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea.

- Microwave Assistance : Reducing reaction times from hours to minutes (unreported yields).

Challenges and Mitigation Strategies

Impurity Formation

Scale-Up Limitations

- Exothermicity : Large-scale urea coupling requires controlled addition of isocyanate to prevent thermal runaway.

Chemical Reactions Analysis

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multistep reaction involving the condensation of appropriate hydrazides with isocyanates or isothiocyanates. Characterization methods such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds. For instance, in one study, derivatives of 1,3,4-oxadiazoles were synthesized and characterized to evaluate their biological activities .

Biological Activities

1. Anticancer Properties

Research indicates that 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results demonstrated that certain substitutions on the phenyl ring enhance the anticancer efficacy .

2. Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. In vivo studies using genetically modified models like Drosophila melanogaster showed that certain derivatives significantly lowered glucose levels, suggesting potential use in diabetes management .

3. Antimicrobial Effects

The antimicrobial activity of this compound has been explored against both Gram-positive and Gram-negative bacteria. Compounds with this moiety demonstrated varying degrees of effectiveness in inhibiting bacterial growth .

Case Studies

A comprehensive evaluation of various derivatives of this compound reveals a consistent pattern of biological activity across different studies:

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . These interactions lead to the disruption of critical cellular processes, ultimately resulting in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea and related compounds:

Key Findings and Analysis

Activity Against Alkaline Phosphatase (ALP): Compound 129 (2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide) exhibits potent ALP inhibition (IC50 = 0.420 µM), outperforming the standard (IC50 = 2.80 µM) . Its trifluoromethyl group likely enhances lipophilicity and target binding.

Structural Effects of Heterocycle Replacement :

- The fluconazole-based thiadiazole () replaces oxadiazole with thiadiazole, introducing sulfur. Thiadiazoles are more lipophilic but less electronegative than oxadiazoles, which could reduce hydrogen-bonding efficiency but improve membrane permeability .

Role of Substituents: The propanone derivatives () demonstrate anti-inflammatory activity, attributed to the phenoxyphenyl group’s steric bulk and propanone’s ketone functionality. The target compound’s phenylurea moiety, with its dual NH groups, may favor interactions with polar enzyme pockets, suggesting divergent therapeutic applications . GSK-3 inhibitors () feature acetamide and benzo[d]thiazol groups.

Anticancer Potential: Compound 129’s anticancer activity highlights the therapeutic promise of 5-benzyl-1,3,4-oxadiazole derivatives. The target compound’s urea group could modulate apoptosis pathways differently, warranting cytotoxicity assays .

Biological Activity

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its anticancer properties and effects on various biological targets.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer agent and its interaction with specific enzymes.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

These results indicate that the compound is particularly effective against cervical cancer cells (HeLa), outperforming the reference drug sorafenib.

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways. Flow cytometry analysis has shown that the compound significantly induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase in HeLa cells . Additionally, in silico docking studies suggest that it binds effectively to the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy .

Enzyme Inhibition

Beyond its anticancer properties, this compound has been investigated for its inhibitory effects on various enzymes:

Alkaline Phosphatase Inhibition

Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides have been synthesized as alkaline phosphatase inhibitors. These compounds demonstrated promising inhibitory activity against alkaline phosphatase, suggesting a potential role in treating diseases associated with elevated enzyme levels .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound for enhanced biological activity:

- Study on Cytotoxicity : A series of derivatives were synthesized and tested against multiple cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of established chemotherapeutics .

- Mechanistic Studies : Research employing flow cytometry and molecular docking provided insights into the apoptotic pathways activated by these compounds and their binding affinities to key molecular targets .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm), urea NH signals (δ 8.1–8.5 ppm), and oxadiazole C=N (δ 160–165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns, such as cleavage of the oxadiazole ring (e.g., loss of CH from the benzyl group) .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as demonstrated for structurally analogous oxadiazoles .

How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Advanced

- Cross-validation : Combine multiple techniques (e.g., H-C HSQC NMR to correlate proton-carbon couplings) .

- Computational modeling : Density Functional Theory (DFT) simulations predict IR/NMR spectra and compare with experimental data .

- Isotopic labeling : Use N-labeled precursors to trace urea NH groups and distinguish overlapping signals .

What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?

Q. Advanced

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) to enhance solubility, as seen in oxadiazole-based β-adrenergic receptor antagonists .

- Prodrug design : Mask polar functionalities (e.g., esterification of urea NH) to improve membrane permeability .

- In vitro assays : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis .

How is the compound’s stability evaluated under varying environmental conditions?

Q. Advanced

- Stress testing : Expose to acidic/basic buffers (pH 1–13), elevated temperatures (40–60°C), and UV light to identify degradation products via HPLC-MS .

- Kinetic studies : Monitor half-life (t) in simulated biological fluids (e.g., phosphate-buffered saline) to predict shelf life .

What biological activities are associated with this compound?

Basic

Oxadiazole derivatives exhibit:

- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL) .

- Enzyme inhibition : Screen for urease or kinase inhibition using colorimetric assays (e.g., Berthelot method for urea hydrolysis) .

What methodologies determine the compound’s binding mechanism to biological targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) to immobilized receptors .

- Molecular docking : Use AutoDock Vina to predict interactions with active sites (e.g., β1-adrenergic receptor homology models) .

- Radioligand displacement : Compete with H-labeled antagonists (e.g., ICI 89406) in receptor-binding assays .

How can low yields in multi-step synthesis be systematically addressed?

Q. Advanced

- Intermediate purification : Use flash chromatography or recrystallization (e.g., glyme for oxadiazole intermediates) to remove byproducts .

- Catalyst optimization : Employ coupling agents (e.g., EDC/HOBt) for urea formation or transition-metal catalysts (e.g., Pd for cross-coupling) .

- DoE (Design of Experiments) : Statistically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.